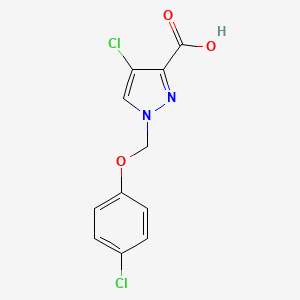
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group attached to a benzyl moiety, further connected to a methylpyridin-3-amine core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride typically involves multiple steps. One common approach starts with the allylation of 4-hydroxybenzyl alcohol to form 4-(allyloxy)benzyl alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with N-methylpyridin-3-amine under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield 4-formylbenzyl-N-methylpyridin-3-amine, while reduction of a nitro group would produce the corresponding amine derivative.
Aplicaciones Científicas De Investigación
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridin-3-amine core can engage in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Allyloxy)benzyl)-N-(tert-butyl)amine hydrochloride
- N-(4-(Allyloxy)benzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride
Uniqueness
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development.
Propiedades
Fórmula molecular |
C16H19ClN2O |
|---|---|
Peso molecular |
290.79 g/mol |
Nombre IUPAC |
N-methyl-N-[(4-prop-2-enoxyphenyl)methyl]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-3-11-19-16-8-6-14(7-9-16)13-18(2)15-5-4-10-17-12-15;/h3-10,12H,1,11,13H2,2H3;1H |
Clave InChI |
ZWRYKOQWKSWVAD-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)OCC=C)C2=CN=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)




![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)

![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)





